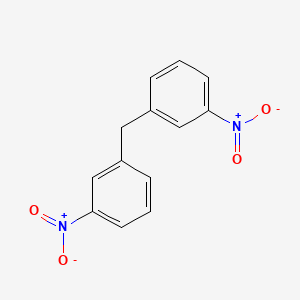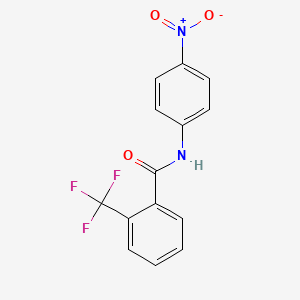![molecular formula C23H31N3 B4962310 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, also known as A-366, is a novel and potent selective antagonist of the histamine H3 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity.
Mechanism of Action
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole acts as a selective antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, appetite, and cognition. By blocking the histamine H3 receptor, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole can modulate the release of various neurotransmitters, including dopamine, acetylcholine, and histamine, which are involved in the regulation of cognitive function, appetite, and sleep.
Biochemical and Physiological Effects:
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing food intake and body weight, and reducing the accumulation of beta-amyloid plaques in animal models of Alzheimer's disease. 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has also been shown to reduce the negative symptoms of schizophrenia, including social withdrawal and apathy.
Advantages and Limitations for Lab Experiments
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its high potency and selectivity for the histamine H3 receptor, which allows for the precise modulation of neurotransmitter release. However, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole, including further investigation of its therapeutic potential in various diseases, including Alzheimer's disease, schizophrenia, and obesity. Additionally, the development of more potent and selective histamine H3 receptor antagonists could lead to the development of novel therapies for these diseases. Finally, further studies are needed to elucidate the precise mechanisms of action of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole and its effects on the regulation of neurotransmitter release.
Synthesis Methods
The synthesis of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole involves several steps, including the preparation of 4-(2-adamantyl)-1-piperazine, which is then reacted with 3-bromo-1H-indole to form the desired product. The purity and yield of 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole can be improved through various purification techniques, including column chromatography and recrystallization.
Scientific Research Applications
3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and obesity. In Alzheimer's disease, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in animal models. In schizophrenia, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to improve cognitive function and reduce the negative symptoms of the disease. In obesity, 3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole has been shown to reduce food intake and body weight in animal models.
properties
IUPAC Name |
3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3/c1-2-4-22-21(3-1)20(14-24-22)15-25-5-7-26(8-6-25)23-18-10-16-9-17(12-18)13-19(23)11-16/h1-4,14,16-19,23-24H,5-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJSOYTMXIZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-adamantyl)piperazin-1-yl]methyl]-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)

![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)

![ethyl 2-{[3-(4-chloro-3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B4962298.png)
![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-butynamide](/img/structure/B4962322.png)
![2-(2,4-dinitrophenoxy)-4-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4962330.png)

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)